molecular formula C6H6N4O B613801 7-Deazaguanine CAS No. 7355-55-7

7-Deazaguanine

Cat. No.: B613801
CAS No.: 7355-55-7
M. Wt: 150.14 g/mol
InChI Key: OLAFFPNXVJANFR-UHFFFAOYSA-N
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Description

7-Deazaguanine is a modified nucleobase that plays a significant role in the molecular biology of DNA and tRNA. It is a derivative of guanine, where the nitrogen atom at position 7 is replaced by a carbon atom. This modification is crucial for various biological processes, including the fine-tuning of translation efficiency and the modulation of codon-anticodon interactions .

Mechanism of Action

7-Deazaguanine: primarily targets the cellular machinery involved in nucleic acid metabolism. Specifically, it interacts with enzymes responsible for guanine biosynthesis and incorporation into RNA and DNA.

Biochemical Pathways:

This compound: impacts several pathways:

Preparation Methods

Synthetic Routes and Reaction Conditions: The biosynthesis of 7-deazaguanine involves a multistep conversion of guanosine triphosphate (GTP) to 7-cyano-7-deazaguanine (preQ0). This process is catalyzed by a series of enzymes, including FolE, QueD, QueE, and QueC . The key intermediate, preQ0, is then further modified to produce various derivatives of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of bacteria that possess the necessary biosynthetic pathways. Genetic engineering techniques are often employed to enhance the yield and efficiency of the production process .

Scientific Research Applications

Viral Genomic Protection

One of the primary applications of 7-deazaguanine is its role in protecting viral genomic DNA from host restriction enzymes. Research has shown that bacteriophages utilize this compound modifications to evade bacterial defense mechanisms. For instance, a study identified multiple derivatives of this compound in phage DNA that help these viruses resist host restriction-modification (RM) systems .

Key Findings:

  • Modification Mechanism: The insertion of 2′-deoxy-7-deazaguanine is facilitated by enzymes such as DpdA, which acts as a guanine transglycosylase .
  • Diversity of Modifications: Eight derivatives have been cataloged, including previously unknown forms that enhance the resilience of phage genomes against host defenses .

Synthetic Biology

In synthetic biology, this compound derivatives have been employed to create nucleic acid constructs with enhanced stability and reduced susceptibility to nucleases. These properties make them valuable for developing novel biotechnological applications such as gene editing and therapeutic delivery systems.

Applications in Synthetic Biology:

  • tRNA Modifications: Certain derivatives like queuosine are involved in minimizing translational errors and stabilizing tRNA molecules .
  • Gene Editing Tools: The unique properties of this compound allow for innovative approaches in genome editing technologies, such as CRISPR/Cas9 systems, where they can be used to modify guide RNAs or target sequences for improved specificity and efficiency .

Epigenetic Regulation

Recent studies have highlighted the role of this compound in epigenetic modifications within bacterial systems. These modifications can influence gene expression patterns and cellular responses to environmental changes.

Research Insights:

  • Bacterial Defense Mechanisms: The presence of this compound derivatives in bacterial DNA serves as a defense mechanism against phage attacks, showcasing an evolutionary arms race between bacteria and viruses .
  • Functional Implications: The incorporation of these modifications into DNA has implications for understanding bacterial adaptation and resilience .

Data Tables

Application AreaKey FindingsReferences
Viral Genomic ProtectionModifications protect phage DNA from RM systems
Synthetic BiologyUsed in tRNA stabilization and gene editing
Epigenetic RegulationInfluences gene expression in bacteria

Case Studies

  • Bacteriophage CAjan :
    • Context : This phage was found to incorporate up to 32% of its guanines with preQ0 (a form of this compound), enhancing its ability to evade host defenses.
    • Significance : Demonstrates the evolutionary advantage conferred by these modifications in viral survival strategies .
  • CRISPR/Cas9 Systems :
    • Context : Researchers integrated this compound derivatives into guide RNAs to assess their impact on genome editing efficiency.
    • Outcome : Enhanced specificity and reduced off-target effects were observed, indicating potential for improved gene therapy applications .

Comparison with Similar Compounds

Comparison: 7-Deazaguanine is unique in its ability to be incorporated into both DNA and tRNA, whereas queuosine and archaeosine are primarily found in tRNA. This dual functionality makes this compound a versatile compound in molecular biology .

Biological Activity

7-Deazaguanine (7DG) is a modified nucleobase derived from guanine, notable for its unique structural and functional properties. It has been identified in various biological systems, particularly in bacteriophages and certain bacterial species, where it plays critical roles in protecting genomic DNA from host restriction enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, derivatives, and implications in molecular biology.

Structural Characteristics

This compound is characterized by the substitution of the nitrogen atom at position 7 of the guanine base with a carbon atom. This modification alters the hydrogen bonding and steric properties of the base, influencing its interactions within nucleic acids. The structural variation leads to several derivatives, including:

Derivative Chemical Structure Function
2′-deoxy-7-deazaguanine (dDG)![dDG structure]Protects viral DNA from restriction enzymes
2′-deoxy-7-amido-7-deazaguanine (dADG)![dADG structure]Modifies DNA to evade host defenses
2′-deoxy-7-carboxy-7-deazaguanine (dCDG)![dCDG structure]Involved in DNA stability and function

Protection Against Restriction Enzymes

One of the primary biological activities of this compound is its role in protecting viral genomic DNA from bacterial restriction-modification (RM) systems. Bacteriophages have evolved mechanisms to incorporate this compound into their DNA, allowing them to evade degradation by host restriction enzymes. For instance, studies have shown that phages such as Enterobacteria phage 9g utilize this compound modifications to replace guanine bases in their genomes, thereby enhancing resistance against host defenses .

Modification Pathways

The insertion of this compound into DNA is facilitated by specific enzymes known as guanine transglycosylases. The DpdA family of proteins plays a crucial role in this process. Recent research has identified multiple subfamilies of DpdA that exhibit varying affinities for different derivatives of this compound, highlighting the evolutionary adaptation of phages to optimize their genomic integrity .

Phage Genomes

A comprehensive analysis of phage genomes revealed that over 180 phages encode for enzymes involved in the synthesis and incorporation of this compound derivatives. Notably, the Escherichia phage CAjan was found to replace up to 32% of its guanine bases with preQ0 (a derivative), showcasing a significant modification that enhances its survival against bacterial defenses .

Bacterial Systems

In bacteria, the presence of this compound modifications has been linked to RM systems encoded by dpd genes located within genomic clusters. These systems are essential for bacterial survival against phage infections and highlight the ongoing arms race between bacteria and their viral counterparts .

Research Findings

Recent studies have provided insights into the biosynthetic pathways that generate various this compound derivatives. Key enzymes involved include:

  • DpdL : Catalyzes the decarboxylation of carboxy-derivatives.
  • DpdN : Responsible for formyltransferase activities.
  • DpdM : Functions as a methyltransferase, contributing to further modifications .

These findings underscore the complexity and adaptability of molecular mechanisms involving this compound across different organisms.

Properties

IUPAC Name

2-amino-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c7-6-9-4-3(1-2-8-4)5(11)10-6/h1-2H,(H4,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAFFPNXVJANFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223745
Record name 7-Deazaguanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-55-7
Record name 7-Deazaguanine
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Record name 7355-55-7
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Record name 7-Deazaguanine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-DEAZAGUANINE
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Synthesis routes and methods I

Procedure details

A mixture of 2,4-diamino-6-hydroxypyrimidine (300 g, 2.37 mol), chloroacetaldehyde (50% aq. solution, 382 g, 2.43 mol, 303 mL, 1.02 eq.), sodium acetate (195 g, 2.37 mol), DMF (2.5 L), and water (360 mL) was stirred mechanically at rt for 2 days. The resulting solid was collected by filtration, and washed with water (50 mL×3). The mother liquor was concentrated to give additional material which was washed with water (50 mL×3). The combined solid materials were recrystallized from MeOH to give the title compound as a white powder (186 g, 52% yield, HPLC purity: 100%). tR: 2.21 min. 1H-NMR (DMSO-d6) δ 11.00 (br. s, 1H), 10.33 (br. s, 1H), 6.63 (q, 1H), 6.21 (q, 1H), 6.12 (br. s, 2H).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
303 mL
Type
reactant
Reaction Step One
Quantity
195 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
Yield
52%

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-diamino-6-hydroxypyrimidine (20.0 g, 159 mmol) and NaOAc (26.0 g, 317 mmol) in H2O (300 mL) at 65° C. was added a solution of chloroacetaldehyde (22.0 mL, 50% in H2O, 173 mmol) in H2O (22 mL) dropwise for 90 min. The mixture was stirred at 65° C. for an additional 2 h and cooled to room temperature. The reaction mixture was concentrated in vacuo to one third of its original volume and stored at 4° C. for 16 h. The light pink precipitates were filtered, washed with an ice cold H2O (5 mL), and dried under high vacuum for 16 h. The precipitates were placed in Soxhlet extractor and refluxed with methanol (200 mL) for 24 h. The methanol was concentrated to give 13.3 g (56%) of 2-amino-3,7-dihydro-pyrrolo[2,3-d]pyrimidin-4-one as a light pink solid.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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